![molecular formula C13H17NO B13629315 4-[2-(1-Pyrrolidinyl)ethyl]benzaldehyde](/img/structure/B13629315.png)
4-[2-(1-Pyrrolidinyl)ethyl]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(1-Pyrrolidinyl)ethyl]benzaldehyde, also known as 4-(1-Pyrrolidino)benzaldehyde, is an organic compound with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol . This compound features a benzaldehyde moiety substituted with a pyrrolidine ring, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-[2-(1-Pyrrolidinyl)ethyl]benzaldehyde involves the reaction of 1,4-dibromobutane with aniline in the presence of sodium sulfate to form N-phenylpyrrolidine. This intermediate is then reacted with dimethylformamide and phosphorus oxychloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-[2-(1-Pyrrolidinyl)ethyl]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: 4-[2-(1-Pyrrolidinyl)ethyl]benzoic acid.
Reduction: 4-[2-(1-Pyrrolidinyl)ethyl]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the electrophile used.
科学的研究の応用
4-[2-(1-Pyrrolidinyl)ethyl]benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 4-[2-(1-Pyrrolidinyl)ethyl]benzaldehyde involves its interaction with various molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the benzaldehyde moiety can participate in electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
4-(1-Piperidinyl)benzaldehyde: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
4-(1H-Imidazol-1-yl)benzaldehyde: Contains an imidazole ring instead of a pyrrolidine ring.
4-(1H-Pyrazol-1-yl)benzaldehyde: Features a pyrazole ring instead of a pyrrolidine ring.
Uniqueness
4-[2-(1-Pyrrolidinyl)ethyl]benzaldehyde is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound in various research fields .
特性
分子式 |
C13H17NO |
|---|---|
分子量 |
203.28 g/mol |
IUPAC名 |
4-(2-pyrrolidin-1-ylethyl)benzaldehyde |
InChI |
InChI=1S/C13H17NO/c15-11-13-5-3-12(4-6-13)7-10-14-8-1-2-9-14/h3-6,11H,1-2,7-10H2 |
InChIキー |
ITIYRYKUMOWEPY-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CCC2=CC=C(C=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


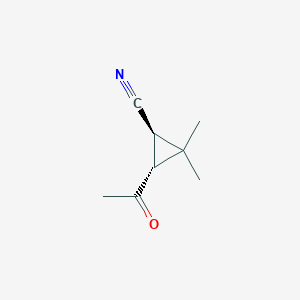

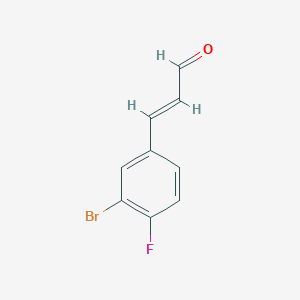

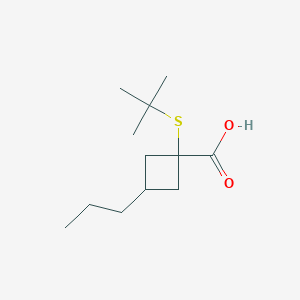
![5-Amino-1-[(5-chlorothiophen-2-YL)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13629274.png)
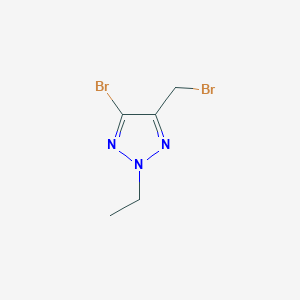
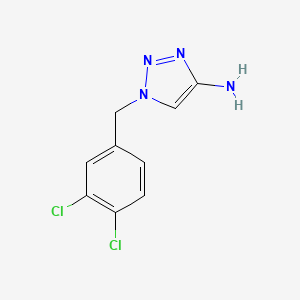

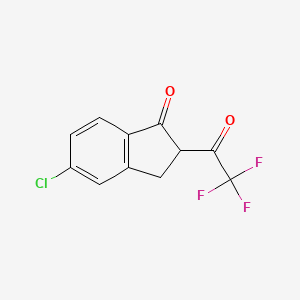
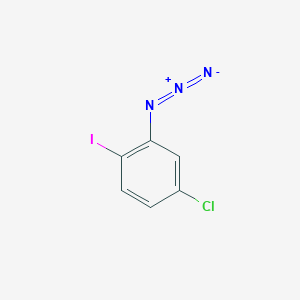

![1-(3,5-difluorophenyl)-N-{3-methyl-5-[4-(oxetan-3-yl)piperazin-1-yl]phenyl}-1H-1,2,4-triazol-3-amine](/img/structure/B13629316.png)

